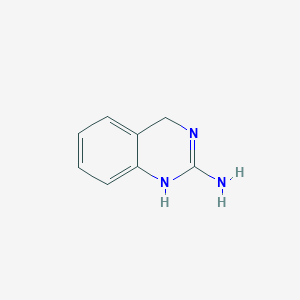
1,4-Dihydroquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroquinazolin-2-amine is an organic compound that belongs to the family of Quinazolines. It has a fused bicyclic ring and has a secondary amine group in the structure. The CAS Number of this compound is 75191-78-5 . It has a molecular weight of 147.18 .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives has been outlined in various methods . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . An efficient one-pot synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives was accomplished using Cu(OTf)2-catalyzed multi-component reactions between isatoic anhydride, ketones, and amines .Molecular Structure Analysis
Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring were affected by the presence of fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Aplicaciones Científicas De Investigación
Antitumor Activity
1,4-Dihydroquinazolin-2-amine derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, particularly in inhibiting tumor growth and inducing apoptosis. These compounds may serve as leads for developing novel anticancer drugs .
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of 1,4-Dihydroquinazolin-2-amine derivatives could lead to applications in health supplements or functional foods .
Antibacterial and Antifungal Agents
Researchers have examined the antimicrobial properties of these derivatives. Their ability to inhibit bacterial and fungal growth makes them interesting candidates for developing new antibiotics or antifungal drugs. Further studies are needed to optimize their efficacy and safety .
Anticonvulsant Effects
Certain 1,4-Dihydroquinazolin-2-amine derivatives exhibit anticonvulsant activity. These compounds may modulate neuronal excitability and hold potential for treating epilepsy and related disorders. Mechanistic studies are ongoing to understand their precise mode of action .
Antihypertensive Applications
Quinazolinone derivatives, including 1,4-Dihydroquinazolin-2-amine, have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation and vascular function are of interest. Developing compounds with improved selectivity and reduced side effects remains a focus .
5-Hydroxytryptamine (5-HT) Receptor Ligands
The compound’s structural resemblance to serotonin (5-HT) suggests a potential role as a 5-HT receptor ligand. These receptors play essential roles in neurotransmission, mood regulation, and other physiological processes. Investigating the interaction of 1,4-Dihydroquinazolin-2-amine with 5-HT receptors could lead to therapeutic applications .
Safety And Hazards
Propiedades
IUPAC Name |
1,4-dihydroquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRRWNLARRRPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroquinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2648480.png)
![1-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2648481.png)
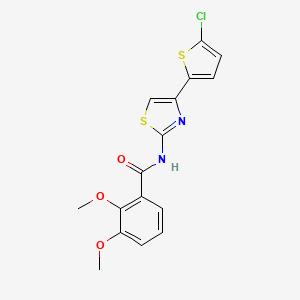
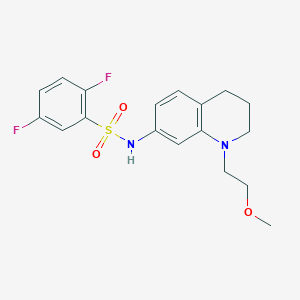
![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)
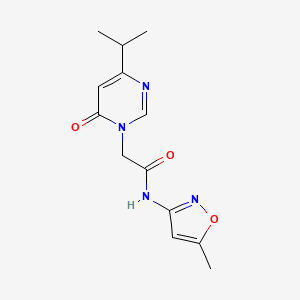
![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)
![1-Phenyl-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2648490.png)
![2,5-dichloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2648491.png)
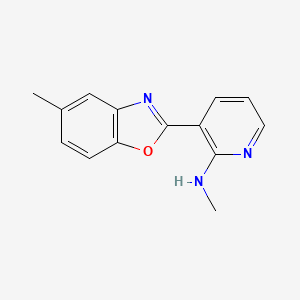
![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)
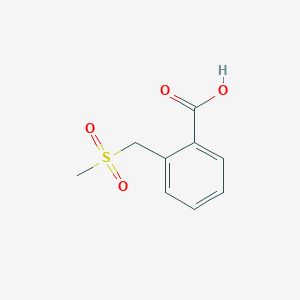
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)